molecular formula C12H14N2O3 B12324582 Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate

Methyl 1-methyl-5-oxo-2-(pyridin-3-YL)pyrrolidine-3-carboxylate

Cat. No.: B12324582
M. Wt: 234.25 g/mol
InChI Key: LXSYCOKNUBLDNJ-UHFFFAOYSA-N
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Description

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester: is a complex organic compound with a unique structure that includes a pyrrolidine ring and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester typically involves multi-step organic reactions. The starting materials and reagents used in these reactions are carefully selected to ensure the desired stereochemistry and purity of the final product. Common synthetic routes may include:

    Formation of the Pyrrolidine Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Pyridine Moiety: This can be achieved through various coupling reactions, such as Suzuki or Heck coupling.

    Esterification: The final step usually involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

In an industrial setting, the production of trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include reaction time, temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution Reagents: Halides, alkylating agents

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Gene Expression: The compound may influence gene expression, leading to changes in protein synthesis and cellular function.

Comparison with Similar Compounds

trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester can be compared with other similar compounds, such as:

    trans-1-Methyl-4-carboxy-5-(3-pyridyl)-2-pyrrolidinone: This compound shares a similar core structure but differs in functional groups.

    trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Ethyl Ester: This compound has an ethyl ester group instead of a methyl ester group.

The uniqueness of trans-1-Methyl-5-oxo-2-(3-pyridinyl)-3-pyrrolidinecarboxylic Acid Methyl Ester lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Properties

IUPAC Name

methyl 1-methyl-5-oxo-2-pyridin-3-ylpyrrolidine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-14-10(15)6-9(12(16)17-2)11(14)8-4-3-5-13-7-8/h3-5,7,9,11H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXSYCOKNUBLDNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CC1=O)C(=O)OC)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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